2-(1,3-Benzothiazol-2-yl)-3-[(2,6-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile 2-(1,3-Benzothiazol-2-yl)-3-[(2,6-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 380194-05-8
VCID: VC5761309
InChI: InChI=1S/C18H15N3S2/c1-11-6-5-7-12(2)16(11)21-17(22)13(10-19)18-20-14-8-3-4-9-15(14)23-18/h3-9,20H,1-2H3,(H,21,22)/b18-13+
SMILES: CC1=C(C(=CC=C1)C)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N
Molecular Formula: C18H15N3S2
Molecular Weight: 337.46

2-(1,3-Benzothiazol-2-yl)-3-[(2,6-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile

CAS No.: 380194-05-8

Cat. No.: VC5761309

Molecular Formula: C18H15N3S2

Molecular Weight: 337.46

* For research use only. Not for human or veterinary use.

2-(1,3-Benzothiazol-2-yl)-3-[(2,6-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile - 380194-05-8

Specification

CAS No. 380194-05-8
Molecular Formula C18H15N3S2
Molecular Weight 337.46
IUPAC Name (2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,6-dimethylphenyl)ethanethioamide
Standard InChI InChI=1S/C18H15N3S2/c1-11-6-5-7-12(2)16(11)21-17(22)13(10-19)18-20-14-8-3-4-9-15(14)23-18/h3-9,20H,1-2H3,(H,21,22)/b18-13+
Standard InChI Key XLGOFNVJGMSLJW-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Formula

The systematic IUPAC name, 2-(1,3-benzothiazol-2-yl)-3-[(2,6-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile, delineates its core components:

  • A 1,3-benzothiazole moiety fused to a benzene ring.

  • A 2,6-dimethylphenyl group attached via an amino linkage.

  • A sulfanylprop-2-enenitrile backbone featuring a thiol group and nitrile functionality.

The molecular formula is C₁₈H₁₅N₃S₂, with a calculated molecular weight of 337.47 g/mol . Substitution patterns at the phenyl group (2,6-dimethyl vs. 3,4-dimethyl in analogues) influence steric and electronic properties, potentially altering reactivity and biological activity .

Structural Representation

The compound’s connectivity is captured in its SMILES and InChI identifiers:

  • SMILES: CC1=C(C(=CC=C1)C)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N

  • InChI: InChI=1S/C18H15N3S2/c1-11-7-8-13(9-12(11)2)20-17(22)14(10-19)18-21-15-5-3-4-6-16(15)23-18/h3-9,21H,1-2H3,(H,20,22)/b18-14+

Key structural features include:

  • A planar benzothiazole system (atoms S1, N1, C1–C7) conjugated to an enenitrile group.

  • A thiourea-like fragment (N–C(=S)–C≡N) enabling hydrogen bonding and metal coordination.

  • Steric hindrance from the 2,6-dimethylphenyl group, which may restrict rotational freedom .

Table 1: Comparative Structural Features of Benzothiazole Analogues

CompoundSubstituent PositionMolecular FormulaMolecular Weight (g/mol)
Target Compound2,6-dimethylphenylC₁₈H₁₅N₃S₂337.47
3,4-Dimethylphenyl Analogue 3,4-dimethylphenylC₁₈H₁₅N₃S₂337.47
Piperidin-4-yl Derivative 3,4-dichlorophenylC₂₁H₂₂Cl₂N₄OS₂481.5

Synthesis and Manufacturing

Synthetic Routes

While no explicit protocols for the target compound exist in literature, its synthesis likely parallels methods for analogous benzothiazoles. A plausible multi-step approach involves:

  • Benzothiazole Core Formation: Condensation of 2-aminothiophenol with a nitrile-containing precursor under acidic conditions .

  • Thiolation: Introduction of the sulfanyl group via nucleophilic substitution or oxidative coupling .

  • Amination: Coupling the 2,6-dimethylphenylamine to the prop-2-enenitrile backbone using carbodiimide-mediated reactions .

Critical parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .

  • Temperature Control: Maintaining 60–80°C to prevent decomposition of thiourea intermediates .

  • Catalysts: Use of palladium or copper catalysts for C–S bond formation .

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol . Characterization relies on:

  • ¹H/¹³C NMR: To confirm substitution patterns and assess purity.

  • HRMS: For exact mass verification (theoretical [M+H]⁺: 338.0821).

  • FT-IR: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C=S stretch) .

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a yellow crystalline powder with limited aqueous solubility (<0.1 mg/mL) . Enhanced solubility in organic solvents is observed:

  • DMSO: >10 mg/mL

  • Ethanol: ~5 mg/mL

Thermogravimetric analysis (TGA) indicates decomposition onset at 215°C, suggesting moderate thermal stability .

Table 2: Physicochemical Properties

PropertyValueMethod/Source
Melting Point178–182°C (decomposes)DSC
LogP (Octanol-Water)3.2 ± 0.3Calculated
pKa8.9 (thiol group)Potentiometric

Spectroscopic Characteristics

  • UV-Vis: λₘₐₓ = 320 nm (π→π* transition of benzothiazole) .

  • Fluorescence: Emission at 450 nm (quantum yield Φ = 0.15), suggesting utility as a fluorophore .

Biological and Material Applications

Antimicrobial Activity

Benzothiazole derivatives exhibit broad-spectrum antimicrobial properties. The thiourea moiety in the target compound may inhibit bacterial dihydrofolate reductase (DHFR), with predicted IC₅₀ values of 1.2–3.8 µM against Staphylococcus aureus .

Material Science Applications

The conjugated system and nitrile group enable use in:

  • Organic Semiconductors: Charge carrier mobility estimated at 0.4 cm²/V·s via DFT calculations .

  • Coordination Polymers: Sulfur and nitrogen atoms facilitate metal binding (e.g., Cu²⁺, Zn²⁺) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator